2-Methoxy-4,6-dimethylnicotinonitrile
Overview
Description
2-Methoxy-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of methoxy and dimethyl groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethylnicotinonitrile . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4,6-dimethylnicotinonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-3-cyano-4,6-dimethylpyridine with sodium methoxide . The reaction typically occurs under an inert atmosphere at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4,6-dimethylnicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Methoxy-4,6-dimethylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Methoxy-4,6-diphenylnicotinonitrile: Similar structure but with phenyl groups instead of methyl groups.
2-Chloro-4,6-dimethylnicotinonitrile: Contains a chlorine atom instead of a methoxy group.
2-Methoxy-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Biological Activity
2-Methoxy-4,6-dimethylnicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₂O
- Molecular Weight : 151.17 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring with methoxy and dimethyl substitutions, which influence its lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, suggesting potential applications in treating infections. The mechanism of action likely involves the inhibition of specific enzymes essential for microbial survival .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cell Lines Tested :
- A-549 (lung cancer)
- MCF7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies demonstrated that this compound induced apoptosis in cancer cells, with significant increases in apoptotic markers observed at varying concentrations. The compound's IC50 values ranged from 0.05 to 0.10 μmol/mL across different cell lines, indicating potent anticancer activity comparable to established chemotherapeutics .
The biological activity of this compound can be attributed to its interaction with cellular pathways:
- Histone Methyltransferase Inhibition : It has been implicated in the inhibition of polycomb repressive complex 2 (PRC2), which plays a crucial role in gene expression regulation. This inhibition leads to altered T cell activation and could have implications for autoimmune conditions as well .
- Radical Scavenging Activity : The compound also exhibits DPPH radical-scavenging activity, suggesting antioxidant properties that may contribute to its protective effects against oxidative stress in cells .
Data Table: Biological Activity Summary
Activity Type | Effect | IC50 (μmol/mL) | Cell Lines |
---|---|---|---|
Antimicrobial | Inhibition of microbial growth | N/A | Various strains |
Anticancer | Induction of apoptosis | 0.05 - 0.10 | A-549, MCF7, HCT-116 |
Radical Scavenging | DPPH radical scavenging activity | N/A | Not specified |
Case Studies and Research Findings
- Study on Anticancer Effects :
- Mechanistic Insights :
-
Comparative Analysis :
- When compared to similar compounds like 5-Bromo-2-methoxy-4,6-dimethylpyridine derivatives, the unique substitution pattern of this compound contributes to its distinct biological properties and effectiveness against specific targets.
Properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJLKGQPSKTCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344237 | |
Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65515-39-1 | |
Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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